![molecular formula C13H15N5OS B2484552 N-(5-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide CAS No. 2034365-53-0](/img/structure/B2484552.png)
N-(5-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
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Description
"N-(5-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide" belongs to a class of compounds known for their potential pharmacological activities. This analysis focuses on the synthesis methods, molecular structure analysis, chemical reactions, and properties of similar compounds, offering insights into how these components may relate to the chemical .
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions, providing a straightforward method for constructing complex molecules. For example, a water-mediated synthesis technique has been employed for creating compounds with potential non-linear optical (NLO) properties and molecular docking analyses suggest interactions that could contribute to biological activities (Jayarajan et al., 2019). Another method involves the synthesis of methyl esters of related pyrimidine carboxylic acids, highlighting the flexibility in synthesizing pyrimidine derivatives with varied functional groups (Тумкявичюс et al., 2013).
Scientific Research Applications
Synthesis and Biological Evaluation
N-(5-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide and its derivatives have been extensively studied for their potential in various scientific and medicinal fields. A study by Rahmouni et al. (2016) focused on synthesizing novel pyrazolopyrimidines derivatives to evaluate their anticancer and anti-5-lipoxygenase activities. The compounds displayed significant cytotoxic effects against cancer cell lines HCT-116 and MCF-7, alongside inhibition of 5-lipoxygenase, indicating their potential in cancer therapy and anti-inflammatory treatments (Rahmouni et al., 2016).
Antimicrobial Applications
The antimicrobial potential of related compounds has also been explored. Abdel-rahman et al. (2002) investigated new pyridothienopyrimidines and pyridothienotriazines for their in vitro antimicrobial activities. Their findings contribute to the understanding of the antimicrobial efficacy of thiazolyl and pyrimidine moieties, which could lead to the development of new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Tuberculostatic Activity
A study by Bogdanowicz et al. (2012) focused on synthesizing N′-methyl-4-(pyrrolidin-1-yl)picolinohydrazide and N′-methylpyrimidine-2-carbohydrazide derivatives to test their activity against Mycobacterium tuberculosis. This research emphasizes the importance of these compounds in the development of new treatments for tuberculosis, showcasing their tuberculostatic activity (Bogdanowicz, Foks, Gobis, & AUGUSTYNOWICZ-KOPEĆ, 2012).
properties
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c1-9-7-14-13(20-9)17-12(19)10-6-11(16-8-15-10)18-4-2-3-5-18/h6-8H,2-5H2,1H3,(H,14,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPJMBKNZVUYMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC(=NC=N2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide |
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